![molecular formula C18H28N2O3S B2541567 Ethyl 2-isobutyramido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887901-91-9](/img/structure/B2541567.png)

Ethyl 2-isobutyramido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

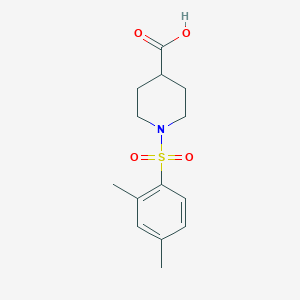

Synthesis Analysis

The synthesis of related compounds to Ethyl 2-isobutyramido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves multi-step reactions starting from basic precursors. In one study, the synthesis begins with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur to create a dihydrothieno[2,3-c]pyridine compound. This intermediate is then coupled with an aromatic aldehyde to form Schiff base compounds, which are characterized using spectroscopic methods such as FTIR, 1H, and 13C NMR .

Molecular Structure Analysis

The molecular structure of these compounds is further elucidated using X-ray crystallographic analysis. For instance, compound 2a, which is similar in structure to the compound of interest, crystallizes in the monoclinic space group P21/c. The stability of the molecular and crystal structure is attributed to intramolecular hydrogen bonds, specifically two O—H∙∙∙N and O—H∙∙∙O hydrogen bonds. The distances and angles of these bonds are precisely measured, indicating a strong intramolecular interaction that contributes to the stability of the compound .

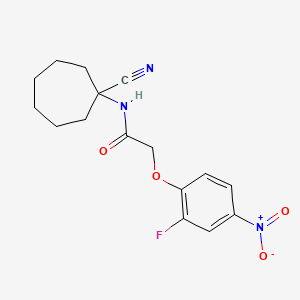

Chemical Reactions Analysis

The reactivity of related compounds has been explored through their interactions with various nucleophiles. For example, ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, a compound with a similar core structure, reacts with nucleophiles to form benzothieno[2,3-d]pyrimidine derivatives. These reactions can proceed either directly or through intermediates such as thiourethane. The resulting products include tricyclic and tetracyclic systems, which exhibit a range of biological activities, including hypnotic activity .

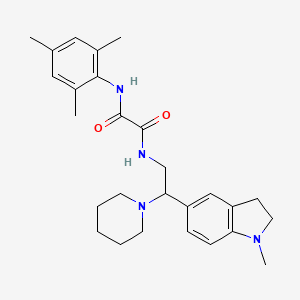

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of intramolecular hydrogen bonding can influence the melting points, solubility, and stability of the compounds. The spectroscopic data obtained from FTIR, 1H, and 13C NMR provide insights into the functional groups present and the overall electronic environment of the molecules. These properties are essential for understanding the behavior of the compounds under different conditions and for predicting their reactivity in further chemical transformations .

科学的研究の応用

Synthesis of Highly Functionalized Tetrahydropyridines

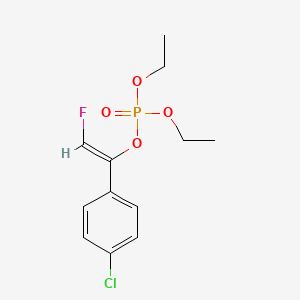

This compound has been used in the synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation process. This synthesis showcases the compound's ability to act as a 1,4-dipole synthon, undergoing annulation with N-tosylimines to yield ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).

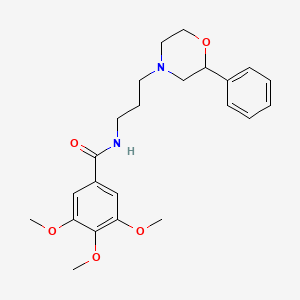

Facilitating Synthesis of Novel Pyridothienopyrimidines

It facilitates the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems, demonstrating its versatility as a precursor in generating diverse polyheterocyclic systems. This underscores its potential in synthesizing complex molecules for further pharmacological and material science studies (Bakhite, Al‐Sehemi, & Yamada, 2005).

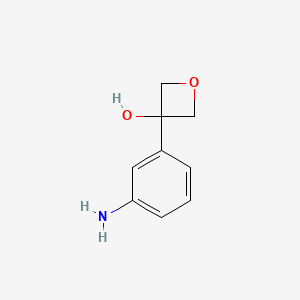

Contribution to Heterocyclic Chemistry

This compound also contributes significantly to the field of heterocyclic chemistry by serving as a building block for the synthesis of 3-substituted Pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused thiazolo derivatives, showcasing its role in the construction of molecules with potential applications in medicinal chemistry and materials science (Ahmed, 2003).

Development of Photophysical Properties

Additionally, it has been used in the synthesis of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, where the reaction conditions were thoroughly studied, and the spectral-fluorescent properties of the synthesized compounds were carefully investigated. This highlights its use in developing compounds with specific photophysical properties, which could have applications in optoelectronics and molecular sensors (Ershov et al., 2019).

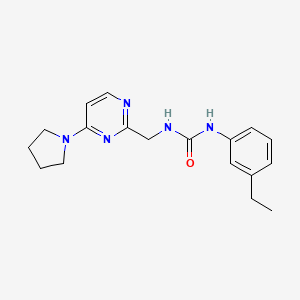

Synthesis of Fused Heterocyclic Systems

The versatility of Ethyl 2-isobutyramido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate in facilitating the synthesis of various fused heterocyclic systems, including pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused 1,2,4-triazolo and 1,3,4-thiadiazolo-derivatives, is noteworthy. This underscores its utility in creating complex molecular architectures for further chemical and pharmacological exploration (Ahmed, 2002).

特性

IUPAC Name |

ethyl 5,5,7,7-tetramethyl-2-(2-methylpropanoylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3S/c1-8-23-16(22)12-11-9-17(4,5)20-18(6,7)13(11)24-15(12)19-14(21)10(2)3/h10,20H,8-9H2,1-7H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPPWXYMJIEIGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Azabicyclo[4.2.1]nonane-2,5-diol;hydrochloride](/img/structure/B2541485.png)

![6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione](/img/structure/B2541491.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2541494.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2541497.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2541498.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(3,4-dichlorophenyl)methylidene]benzenecarbohydrazide](/img/structure/B2541499.png)

![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-phenylurea](/img/structure/B2541507.png)